molecular formula C25H26ClNO6S B601353 氯吡格雷代谢物 II CAS No. 1287430-40-3

氯吡格雷代谢物 II

货号: B601353
CAS 编号: 1287430-40-3
分子量: 504.01
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clopidogrel is a potent antiplatelet drug that is metabolized in the body to produce an active metabolite, Clopidogrel Metabolite II . This metabolite is responsible for the drug’s antiplatelet activity .


Synthesis Analysis

Clopidogrel is metabolized in the body to produce its active metabolite. The biotransformation involves several enzymes, including carboxylesterase (CES) 1, CES2, cytochrome P450 (CYP) 2C19, CYP3A4, and uridine 5′-diphospho-glucuronosyltransferase 2B7 .


Chemical Reactions Analysis

The conversion of clopidogrel to its active metabolite involves several chemical reactions, including oxidation and hydrolysis . The exact details of these reactions are not provided in the retrieved papers.

科学研究应用

多态性和 II 期代谢

氯吡格雷在肝脏中通过 I 期和 II 期代谢途径进行代谢。II 期代谢涉及通过谷胱甘肽-S-转移酶 (GST) 与谷胱甘肽结合,形成氯吡格雷的无活性谷胱甘肽结合物。与 II 期代谢相关的基因(如 G6PD、GCLC、GCLM、GSS、GST、GSR、HK 和 GLRX)中的多态性可能会导致氯吡格雷耐药性,原因是谷胱甘肽结合物或谷胱甘肽还原酶血浆水平的变化,从而影响药物预防凝血和心血管事件的有效性 (Alkattan 等人,2021)。

遗传多态性和氯吡格雷治疗反应

氯吡格雷作为抗血小板剂的疗效可能受到遗传多态性的显着影响,特别是那些影响负责将氯吡格雷转化为其活性形式的 CYP2C19 酶的多态性。这些遗传变异会导致药物代谢的差异,从而影响治疗结果和治疗失败的风险。这突出了药物遗传学在预测氯吡格雷疗效和个性化治疗方面的潜力 (Djordjevic,2022)。

氯吡格雷耐药性和其克服

某些患者表现出对氯吡格雷的“耐药性”,其特征是血小板聚集抑制受损。这种耐药性可能是由于细胞色素 P450 酶中的多态性或与细胞色素 P450 系统代谢的其他药物的相互作用造成的。解决氯吡格雷耐药性涉及了解其机制并考虑具有不同分子靶点或代谢途径的替代治疗或药物 (Uchiyama,2011)。

药物基因组学和临床实施

药物基因组学研究药物反应,特别是在氯吡格雷抗血小板治疗的背景下,强调了 CYP2C19 酶中功能丧失变异的作用。这些遗传因素会导致血小板功能抑制降低,并增加接受氯吡格雷治疗的患者发生心血管事件的风险。尽管有证据支持临床应用,但药物基因组学在临床实践中的应用仍然缓慢,这凸显了进一步研究和实施策略的必要性 (Perry 和 Shuldiner,2013)。

作用机制

Target of Action

Clopidogrel Metabolite II primarily targets the P2Y12 receptor on platelets . The P2Y12 receptor is a G-protein coupled receptor (GPCR) that drives platelet activation . The inhibition of this receptor is crucial in preventing thrombotic diseases .

Mode of Action

Clopidogrel is a prodrug and is activated via a two-step reaction to an active thiol-containing metabolite . This active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .

Biochemical Pathways

The bioactivation pathway of clopidogrel is complex. The majority of the clopidogrel dose (>85%) is metabolized to inactive clopidogrel-carboxylic acid by human carboxylesterase 1 (CES1) . The remainder is metabolized to 2-oxo-clopidogrel, which is then converted either to inactive 2-oxo-clopidogrel-carboxylic acid via ester hydrolysis or to the active thiol metabolite .

Pharmacokinetics

The pharmacokinetic parameter values for the H3 and H4 isomers determined in the studied group of patients treated with clopidogrel 75 mg were lower than those reported in healthy volunteers . The maximum plasma concentration (Cmax) of the active H4 isomer and platelet aggregation measured by the Multiplate analyser may serve as markers of the patient response to clopidogrel therapy .

Result of Action

The effectiveness of clopidogrel results from its antiplatelet activity, which is dependent on its conversion to an active metabolite . The maximum effect of clopidogrel is 50–60% platelet inhibition .

Action Environment

The action of Clopidogrel Metabolite II is influenced by the environment within the body. For instance, the presence of loss-of-function (LOF) alleles of CYP2C19 enzyme markedly decreases the antiplatelet effect of clopidogrel . Additionally, the localization of functional P2Y12 oligomeric complexes in rafts and redistribution of the receptor as dimers and monomers outside membrane microdomains can also influence the action of Clopidogrel Metabolite II .

安全和危害

Clopidogrel and its metabolites have been associated with certain safety concerns. For instance, there is a risk of bleeding due to the drug’s antiplatelet activity . Additionally, exposure to the drug and its metabolites should be minimized to prevent potential harm .

未来方向

Future research directions include refining the development of P2Y12 receptor antagonists, understanding the interplay between various factors influencing the pharmacokinetics and pharmacodynamics of clopidogrel, and exploring the role of reversal agents and novel P2Y12 inhibitors .

生化分析

Biochemical Properties

Clopidogrel Metabolite II plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the P2Y12 receptor on platelets . This interaction is vital for the antiplatelet activity of Clopidogrel .

Cellular Effects

Clopidogrel Metabolite II has significant effects on various types of cells and cellular processes. Its primary influence is on platelets, where it inhibits the P2Y12 receptor, thereby reducing platelet aggregation . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Clopidogrel Metabolite II involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The metabolite irreversibly blocks the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation .

Temporal Effects in Laboratory Settings

The effects of Clopidogrel Metabolite II change over time in laboratory settings. The metabolite’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Clopidogrel Metabolite II vary with different dosages in animal models . High dosages of Clopidogrel, leading to increased levels of the metabolite, have been shown to inhibit platelet aggregation in a low number of sheep .

Metabolic Pathways

Clopidogrel Metabolite II is involved in the metabolic pathway of Clopidogrel. Up to 85% of the absorbed Clopidogrel can be transformed by carboxyl esterases into a carboxylic acid derivative, the major metabolite circulating in the blood .

Transport and Distribution

Clopidogrel Metabolite II is transported and distributed within cells and tissues as part of the metabolic processes of Clopidogrel . The metabolite’s distribution is primarily within the bloodstream, where it interacts with platelets .

Subcellular Localization

The subcellular localization of Clopidogrel Metabolite II is primarily within the bloodstream, where it interacts with platelets . The metabolite does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Clopidogrel Metabolite II involves the conversion of Clopidogrel into its active metabolite, which is then further metabolized to form Clopidogrel Metabolite II.", "Starting Materials": ["Clopidogrel", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water"], "Reaction": [ "Step 1: Clopidogrel is reacted with acetic anhydride in the presence of sodium hydroxide to form the acetylated intermediate.", "Step 2: The acetylated intermediate is then hydrolyzed with hydrochloric acid to form the active metabolite of Clopidogrel.", "Step 3: The active metabolite is further metabolized with methanol and ethyl acetate to form Clopidogrel Metabolite II.", "Step 4: The product is then purified through a series of extractions and recrystallization steps to obtain pure Clopidogrel Metabolite II." ] }

CAS 编号

1287430-40-3

分子式

C25H26ClNO6S

分子量

504.01

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。